ethyl 2-[(4-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14N2O5 It is characterized by the presence of a nitrobenzoyl group attached to an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the carbonyl group of 4-nitrobenzoyl chloride. The resulting product is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group in this compound can be hydrolyzed to yield the corresponding carboxylic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-[(4-aminobenzoyl)amino]benzoate.
Substitution: Depends on the nucleophile used.
Hydrolysis: 2-[(4-nitrobenzoyl)amino]benzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
- Ethyl 2-[(3-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(2-nitrobenzoyl)amino]benzoate
- Ethyl 4-[(3-nitrobenzoyl)amino]benzoate
These compounds share similar structural features but differ in the position of the nitro group on the benzoyl ring. This positional variation can influence their chemical reactivity and biological activity. This compound is unique due to its specific nitro group placement, which can affect its interactions with biological targets and its overall properties.
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBZRKMYFWJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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